molecular formula C10H9F3O3 B1323565 2'-Methoxy-5'-(trifluoromethoxy)acetophenone CAS No. 468074-92-2

2'-Methoxy-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1323565
CAS No.: 468074-92-2
M. Wt: 234.17 g/mol
InChI Key: DQIRVWICHOCGCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone typically involves the reaction of 2’-methoxyacetophenone with trifluoromethoxy reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Methoxy-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methoxy-5’-(trifluoromethoxy)acetophenone is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties.

Biological Activity

2'-Methoxy-5'-(trifluoromethoxy)acetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both methoxy and trifluoromethoxy groups, exhibits unique chemical properties that may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₉F₃O₂
  • Molecular Weight : 218.17 g/mol
  • CAS Number : 468074-92-2

The presence of the trifluoromethoxy group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially affecting its bioactivity.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The methoxy and trifluoromethoxy groups can modulate the compound's binding affinity and selectivity, influencing biochemical pathways relevant to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of acetophenone compounds exhibit antimicrobial properties. For instance, studies have shown that certain acetophenone derivatives can inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against various human cell lines. The compound's efficacy in inducing apoptosis in cancer cells has been highlighted, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, thereby offering potential therapeutic benefits in inflammatory diseases.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against specific cancer types .

Antimicrobial Efficacy Evaluation

Another research effort focused on assessing the antimicrobial activity of this compound against Toxoplasma gondii, a common apicomplexan parasite. The findings revealed that derivatives showed promising antiprotozoal activity, indicating their potential as therapeutic agents against parasitic infections .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2'-MethoxyacetophenoneLacks trifluoromethoxy groupModerate cytotoxicity
5'-(Trifluoromethoxy)acetophenoneLacks methoxy groupLimited anti-inflammatory effects
2'-Methoxy-5'-(trifluoromethyl)acetophenoneSimilar structure, different fluorinated groupEnhanced antimicrobial properties

Applications in Research and Industry

This compound is being investigated for various applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.
  • Organic Synthesis : Utilized as a building block in synthesizing more complex organic molecules due to its reactive functional groups.
  • Pharmaceutical Development : Explored for its potential as an anti-inflammatory or analgesic drug candidate .

Properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRVWICHOCGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641078
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468074-92-2
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 468074-92-2
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